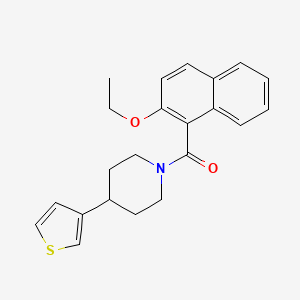

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a naphthalene ring substituted with an ethoxy group, a thiophene ring, and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

Formation of the Naphthalene Derivative: The starting material, 2-ethoxynaphthalene, is prepared through the ethoxylation of naphthalene.

Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated naphthalene derivative.

Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Final Condensation: The final step involves the condensation of the naphthalene-thiophene intermediate with the piperidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, alkylated derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The structural features of this compound indicate promising pharmacological activities, particularly in the following areas:

Neurological Disorders

Research suggests that derivatives of piperidine and thiophene may exhibit properties beneficial for treating neurological conditions. For instance, compounds with similar structures have been studied as potential antagonists at the calcitonin gene-related peptide receptor, which is implicated in migraine treatment due to its role in pain signaling pathways .

Antimicrobial Activity

Thiophene derivatives have demonstrated significant antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The compound's structure may enhance its efficacy as an antimicrobial agent, making it a candidate for further investigation in this domain .

Antioxidant Properties

The presence of multiple functional groups within the compound suggests potential antioxidant activity. Similar thiophene compounds have been shown to effectively scavenge free radicals, which could help in preventing oxidative stress-related diseases .

Synthesis of the Compound

The synthesis of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves several key steps:

- Formation of the Piperidine and Thiophene Rings : These rings are synthesized through standard methods involving amine coupling reactions.

- Introduction of the Ethoxy Group : The ethoxy moiety is added via alkylation reactions using appropriate ethoxy halides.

- Final Assembly : The final product is obtained through coupling reactions that integrate all components into the desired structure.

Neurological Studies

Research on similar compounds has indicated their effectiveness in preclinical models for treating migraines and other neurological disorders. These studies often focus on receptor binding affinities and therapeutic efficacy .

Antimicrobial Efficacy

Studies evaluating thiophene derivatives have shown promising results in inhibiting bacterial growth, suggesting that this compound may share these beneficial properties .

Mécanisme D'action

The mechanism of action of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Ethoxynaphthalen-1-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- (2-Methoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

- (2-Ethoxynaphthalen-1-yl)(4-(furan-3-yl)piperidin-1-yl)methanone

Uniqueness

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

The compound (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure comprising a naphthalene moiety, a piperidine ring, and a thiophene group, which are known to interact with various biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

Key Structural Features:

- Naphthalene moiety : Known for its role in various biological interactions.

- Piperidine ring : Often associated with pharmacological activities.

- Thiophene group : Contributes to the compound's electronic properties.

Biological Activity Overview

The biological activity of this compound is anticipated based on the structural features that it shares with other biologically active compounds. Similar compounds have been reported to exhibit a range of pharmacological effects, including:

- Antimicrobial properties

- Antidepressant effects

- Anticancer activity

In Silico Predictions

Computational studies suggest potential interactions with biological targets, indicating mechanisms of action that may include modulation of neurotransmitter systems or inhibition of specific enzymes. These predictions are essential for guiding experimental investigations.

Comparative Analysis

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methylquinoline | Contains a quinoline ring | Antimicrobial and anti-inflammatory |

| 4-(Thiophen-2-yl)piperidine | Similar piperidine structure | Antidepressant effects |

| Naphthalene derivatives with amine groups | Various substitutions on naphthalene | Anticancer and neuroprotective |

This comparison highlights the unique combination of naphthalene, thiophene, and piperidine in the target compound, suggesting distinct biological activities not found in simpler analogs.

Propriétés

IUPAC Name |

(2-ethoxynaphthalen-1-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c1-2-25-20-8-7-17-5-3-4-6-19(17)21(20)22(24)23-12-9-16(10-13-23)18-11-14-26-15-18/h3-8,11,14-16H,2,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQAYMSCHLPFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.